N-(5-amino-2-methylphenyl)-2-phenylacetamide
Overview
Description
N-(5-amino-2-methylphenyl)-2-phenylacetamide is a chemical compound with a molecular formula of C15H16N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-methylbenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(5-amino-2-methylphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-2-methylphenyl)-2-furamide: Similar structure but with a furan ring instead of a phenyl ring.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Contains a pyrimidine ring, used in different biological applications
Uniqueness
N-(5-amino-2-methylphenyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group with a phenylacetamide moiety makes it versatile for various synthetic and research applications .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-13(16)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMWHPBLGKGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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